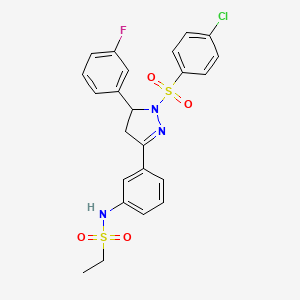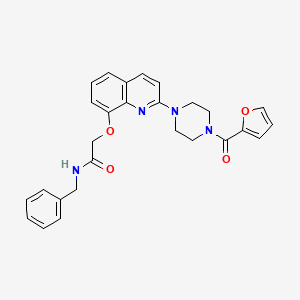![molecular formula C21H18ClN5O2 B2543227 N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 894996-37-3](/img/structure/B2543227.png)
N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a chemically synthesized molecule that likely exhibits a complex structure with potential biological activity. While the specific compound is not directly discussed in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, suggesting that the compound may share some of the physical and chemical properties as well as biological activities with its analogs.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with the formation of intermediate structures such as esters and hydrazides, followed by cyclization and substitution reactions to introduce various functional groups. For instance, the synthesis of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, was achieved by cyclization of a phenylthiosemicarbazide precursor in the presence of a nickel(II) nitrate catalyst . This suggests that the synthesis of the compound may also involve similar cyclization strategies and the use of metal catalysts.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of multiple aromatic rings and heteroatoms, which contribute to the formation of a rigid and planar molecular framework. The crystal structure of a related compound revealed that molecules can form dimers through hydrogen bonding and are further packed into layers by π-stacking interactions . These structural features are important as they can influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups such as amides, esters, and substituted aromatic rings. These groups can participate in various chemical reactions, including hydrogen bonding and interactions with transition metals. For example, the presence of a chloro substituent on the aromatic ring can facilitate C—Cl⋯π(arene) interactions, which can be relevant in the formation of supramolecular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of hydrogen bond donors and acceptors, such as the N—H and C=O groups, can lead to the formation of intermolecular hydrogen bonds, which can affect the compound's melting point, solubility, and crystal packing . Additionally, the electronic properties of the aromatic systems can influence the compound's UV-Vis absorption and fluorescence characteristics, which are important for its potential applications in biological imaging or as a pharmaceutical agent.
Relevant Case Studies
Although no specific case studies are provided for the exact compound, related compounds have been screened for biological activity. For example, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized and tested against various enzymes, showing activity against acetylcholinesterase, which is a target for Alzheimer's disease treatment . This indicates that the compound may also possess biological activities worth investigating.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, pyrazolo[3,4-d]pyrimidine derivatives, closely related to the specified compound, have been synthesized and evaluated for their potential in treating diseases. For instance, a study by El-Morsy et al. (2017) focused on synthesizing a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluating their antitumor activity against human breast adenocarcinoma cell lines. Among the new derivatives, one analog showed significant activity, underscoring the potential of this chemical class in cancer therapy El-Morsy, El-Sayed, & Abulkhair, 2017.
Antimicrobial Applications
Another application of pyrazolo[3,4-d]pyrimidine derivatives is in the development of antimicrobial agents. Bondock et al. (2008) explored the synthesis of new heterocycles incorporating the antipyrine moiety, leading to compounds with evaluated antimicrobial properties. This research highlights the versatility of pyrazolo[3,4-d]pyrimidine derivatives in contributing to new solutions for bacterial infections Bondock, Rabie, Etman, & Fadda, 2008.
Agricultural Science
The chloroacetamide class, to which the specified compound is structurally related, includes herbicides such as alachlor and metazachlor. These compounds are used to control annual grasses and broad-leaved weeds in various crops. Research by Weisshaar and Böger (1989) delves into the mechanism of action of chloroacetamides, including their inhibition of fatty acid synthesis in algae, providing insight into their herbicidal activity and potential environmental impact Weisshaar & Böger, 1989.
Biochemical Research
In biochemical research, novel pyrazole derivatives have been synthesized for their potential antimicrobial and anticancer activities. Studies such as those conducted by Hafez, El-Gazzar, & Al-Hussain (2016) illustrate the synthesis of 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone derivatives, showcasing the chemical diversity and biological relevance of this compound family in exploring new therapeutic agents Hafez, El-Gazzar, & Al-Hussain, 2016.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-13-4-3-5-18(14(13)2)27-20-17(10-24-27)21(29)26(12-23-20)11-19(28)25-16-8-6-15(22)7-9-16/h3-10,12H,11H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWKOVXPKPJFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5,6-tetrachloro-N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2543144.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)methanone](/img/structure/B2543147.png)
![Tert-butyl 5,5-dimethyl-2-[(prop-2-enoylamino)methyl]morpholine-4-carboxylate](/img/structure/B2543148.png)

![4-(4-Methylphenoxy)-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B2543151.png)
![3-(dimethylamino)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2543152.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-2-(cyclopropylmethoxy)acetamide](/img/structure/B2543154.png)
![methyl 4-methoxy-3-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}benzoate](/img/structure/B2543155.png)

![2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine](/img/structure/B2543159.png)


![2-methyl-5-oxo-N-(3-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2543166.png)